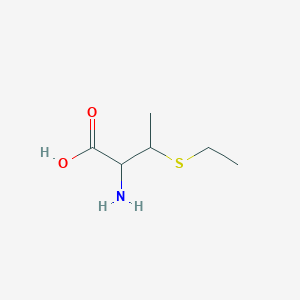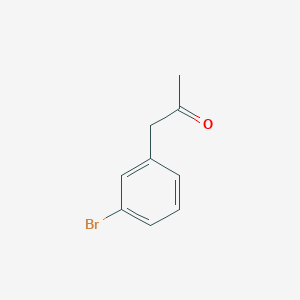
1-(3-Bromophenyl)propan-2-one
Übersicht
Beschreibung
The compound 1-(3-Bromophenyl)propan-2-one is a brominated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. These compounds are of interest due to their potential use in pharmaceuticals, as well as their structural and electronic properties which can be studied using various spectroscopic and computational methods.
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to pharmaceutical agents like Levofloxacin . This process utilized transaminases and lipases to achieve high selectivity and enantiomeric excess. Similarly, although not directly related to 1-(3-Bromophenyl)propan-2-one, other compounds such as 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one have been synthesized and characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using spectroscopic techniques and computational methods such as density functional theory (DFT). For example, the structure of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was confirmed using FTIR, NMR, UV-Visible spectroscopy, and compared with DFT results . Similarly, the crystal packing of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one was analyzed using X-ray diffraction, revealing intermolecular interactions and putative halogen bonds .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The papers provided do not detail specific reactions for 1-(3-Bromophenyl)propan-2-one, but they do mention the use of brominated intermediates in the synthesis of other compounds, such as furans and cyclopentenones . These reactions often involve addition, annulation, and cyclization steps, highlighting the versatility of brominated reagents in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, thermal analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one showed its thermal degradation occurs between 230 to 320°C . Computational studies, such as HOMO-LUMO analysis and molecular docking, provide insights into the electronic properties and potential biological activity of these compounds . The molecular docking study of a related compound suggested inhibitory activity against a specific protein, indicating potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Examination
- Use in Anesthetics: Synthesis and biological examination of certain derivatives for potential use as intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Crystallography and Molecular Structure
- Structural Analysis: Investigation of the crystal structure and molecular arrangement in derivatives, aiding in the understanding of molecular interactions and geometry (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2010).
Optoelectronic and Charge Transport Properties
- Semiconductor Device Applications: Study of linear optical, second and third-order nonlinear optical properties in certain derivatives, highlighting potential use in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Synthesis and Characterization for Medicinal Applications
- Antimicrobial Studies: Synthesis and characterization of derivatives and their transition metal complexes, explored for antimicrobial activities (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Nonlinear Optical Devices
- Nonlinear Optical Applications: Characterization and computational studies of derivatives for potential use in nonlinear optical devices (Singh, Kumar, Reena, Gupta, Patil, Prabhu, & Garde, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZFAJMBXZVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370119 | |
| Record name | 3-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)propan-2-one | |
CAS RN |
21906-32-1 | |
| Record name | 3-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

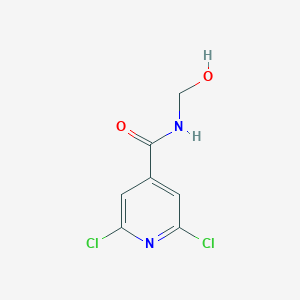
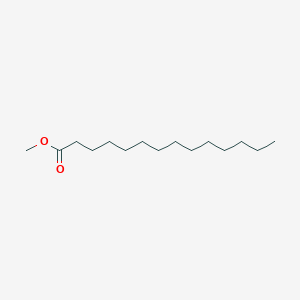
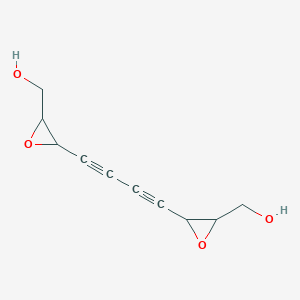
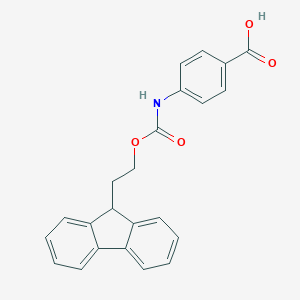
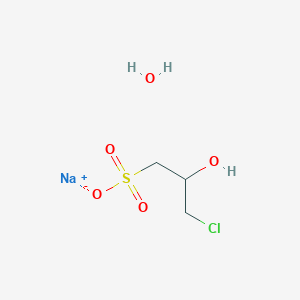
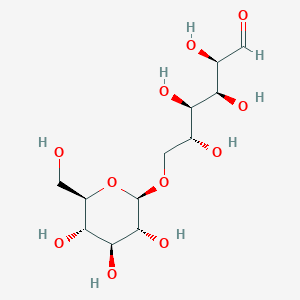
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
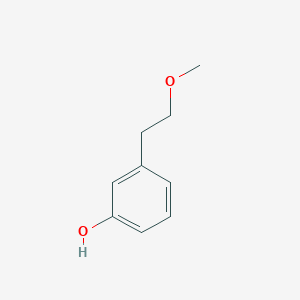
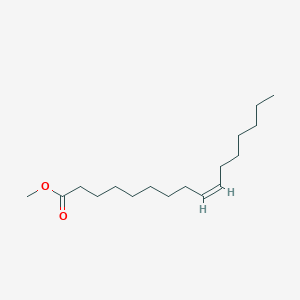
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
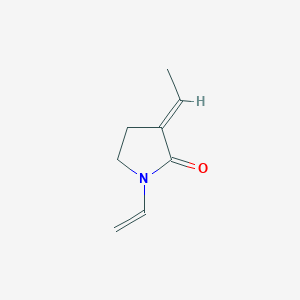
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)
